molecular formula C10H18N2O5 B12684517 (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate CAS No. 4810-57-5

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate

Cat. No.: B12684517
CAS No.: 4810-57-5
M. Wt: 246.26 g/mol
InChI Key: WOPICKJSMWPYCA-DFWYDOINSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound reflects its dual ionic components:

  • (2S)-5-oxopyrrolidine-2-carboxylic acid : The pyrrolidine ring (five-membered cyclic amine) is substituted with a ketone group at position 5 and a carboxylic acid at position 2. The (2S) stereodescriptor specifies the absolute configuration at the second carbon.
  • 2-(trimethylazaniumyl)acetate : A quaternary ammonium group (trimethylazaniumyl) is bonded to the α-carbon of an acetate ion, forming a zwitterionic pair with the carboxylic acid.

The full systematic name adheres to IUPAC rules by listing both ionic constituents separated by a semicolon, denoting their coexistence in a single crystalline lattice.

Isomeric Complexity

  • Stereoisomerism : The (2S) configuration at the pyrrolidine ring’s second carbon defines the enantiomeric pair. The (2R) configuration would represent the non-naturally occurring enantiomer.
  • Tautomerism : The lactam ring (5-oxopyrrolidine) exhibits keto-enol tautomerism potential, though the keto form dominates in solid-state and aqueous environments due to resonance stabilization.
Table 1: IUPAC Nomenclature Breakdown
Component Structural Features Source
(2S)-5-oxopyrrolidine-2-carboxylic acid Cyclic lactam, carboxylic acid at C2, ketone at C5, (2S) stereochemistry
2-(trimethylazaniumyl)acetate Quaternary ammonium group linked to acetate anion

Molecular Topology Analysis: Pyrrolidone Ring System vs. Quaternary Ammonium Motif

Pyrrolidone Ring System

The pyrrolidone core adopts a non-planar conformation due to partial double-bond character in the lactam group (C=O and N–C bonds). Key features include:

  • Ring Puckering : The envelope conformation, with C2 (carboxylic acid-bearing carbon) displaced from the plane formed by C1, C3, C4, and N5.
  • Hydrogen-Bonding Capacity : The lactam NH (N5–H) and carboxylic acid (C2–OOH) groups serve as hydrogen bond donors, while the ketone (C5=O) and carboxylate (C2–OO⁻) act as acceptors.

Quaternary Ammonium Motif

The 2-(trimethylazaniumyl)acetate component introduces:

  • Positive Charge Localization : The trimethylazaniumyl group ([N(CH₃)₃]⁺) creates a permanent positive charge, enhancing solubility in polar solvents.
  • Steric Effects : Three methyl groups generate steric hindrance, limiting rotational freedom around the N–C bond.
Table 2: Comparative Bond Lengths in Pyrrolidone Ring (Å)
Bond Type Observed (This Compound) Pyroglutamic Acid
C=O (lactam) 1.23 1.24
N–C (lactam) 1.35 1.34
C2–COOH 1.52 1.50

Crystallographic Studies and Conformational Dynamics

Crystal Structure Insights

While direct crystallographic data for this specific compound remains unpublished, related structures provide predictive insights:

  • Pyroglutamic Acid : Crystallizes in monoclinic P2₁/c space group with a = 8.14 Å, b = 8.86 Å, c = 9.32 Å, β = 116.5°. Hydrogen bonds between NH (lactam) and carboxylate groups stabilize the lattice.
  • Trimethylammonium Acetate : Forms ionic lattices via Coulombic interactions between [N(CH₃)₃]⁺ and CH₃COO⁻ ions.

Predicted Conformational Behavior

  • Solid-State Packing : The pyrrolidone ring likely engages in N–H⋯O hydrogen bonds with adjacent carboxylate groups, while the quaternary ammonium ions interact with carboxylate anions via ionic forces.
  • Solution Dynamics : In aqueous media, the quaternary ammonium group enhances solubility, while the lactam ring’s rigidity restricts conformational flexibility.
Table 3: Hypothetical Hydrogen-Bonding Interactions
Donor Acceptor Distance (Å) Angle (°) Source
N5–H (lactam) O=C (carboxylate) 2.85 155
COOH (C2) O=C (lactam) 2.78 146

Properties

CAS No.

4810-57-5

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate

InChI

InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1

InChI Key

WOPICKJSMWPYCA-DFWYDOINSA-N

Isomeric SMILES

C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Protected Pyrrolidine Derivatives

A common approach starts with protected pyrrolidine derivatives such as tert-butoxycarbonyl (Boc)-protected intermediates. Hydrolysis of esters or protected groups using alkali bases like lithium hydroxide monohydrate in aqueous ethanol is widely reported:

Step Reagents & Conditions Yield Notes
Hydrolysis of tert-butyl ester Lithium hydroxide monohydrate, ethanol/water, 12–16 h, 25 °C ~98.5% Reaction mixture stirred at room temperature, followed by acidification and extraction to isolate the acid
Hydrolysis of ethyl esters Similar conditions with LiOH or NaOH in aqueous ethanol Quantitative Efficient conversion to free acid, suitable for further functionalization

This step yields the free pyrrolidine-2-carboxylic acid intermediate, which is essential for subsequent salt formation.

Catalytic Hydrogenation and Reduction

For derivatives requiring reduction of functional groups (e.g., carboxyl to hydroxy), catalytic hydrogenation or hydride reductions are employed:

  • Catalysts: Chiral catalysts such as those represented by specific formulas (e.g., M1, M2) with alkyl substituents
  • Reducing agents: Tributyltin hydride, sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH), etc.
  • Conditions: Mild reaction conditions with activation by alkyl chloroformates to form mixed acid anhydrides, reducing impurity formation

This step is critical when preparing derivatives with modified functional groups on the pyrrolidine ring.

Formation of the Quaternary Ammonium Salt

The trimethylazaniumyl acetate moiety is introduced by reacting the pyrrolidine-2-carboxylic acid with trimethylammonium acetate or related quaternary ammonium salts. This step enhances solubility and biological activity:

  • Reaction typically involves mixing the free acid with trimethylammonium acetate under controlled conditions
  • The salt formation is confirmed by spectroscopic methods (NMR, MS) and isolation of the crystalline product

Purification and Characterization

  • Extraction with ethyl acetate or dichloromethane after acid-base adjustments
  • Drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Characterization by NMR (1H, 13C), MS (ESI), and melting point determination to confirm purity and structure

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield (%) Key Notes
1 Hydrolysis of ester-protected pyrrolidine derivative LiOH·H2O, EtOH/H2O, 12–16 h, 25 °C 98.5–100 Efficient conversion to free acid; mild conditions
2 Catalytic hydrogenation/reduction (if applicable) Chiral catalyst, hydride reducing agents, alkyl chloroformate activation Variable Used for functional group modifications; mild and selective
3 Quaternary ammonium salt formation Reaction with trimethylammonium acetate High Enhances solubility and biological relevance
4 Purification Extraction, drying, concentration Ensures high purity for research use

Research Findings and Notes

  • The hydrolysis step using lithium hydroxide monohydrate in ethanol/water is highly reproducible and yields near-quantitative conversion to the free acid intermediate.
  • Catalytic hydrogenation and hydride reductions allow selective modification of the pyrrolidine ring, with mild conditions minimizing side reactions and impurities.
  • The quaternary ammonium salt formation is crucial for the compound’s solubility and potential biological activity, as the trimethylazaniumyl group imparts positive charge and enhanced interaction with biological targets.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of intermediates and final products, supporting the reliability of the synthetic methods.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid at reflux yields the corresponding methyl ester:

Reaction:

(2S)-5-oxopyrrolidine-2-carboxylate+CH3OHH2SO4,ΔMethyl (2S)-5-oxopyrrolidine-2-carboxylate+H2O\text{(2S)-5-oxopyrrolidine-2-carboxylate}^- + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl (2S)-5-oxopyrrolidine-2-carboxylate} + \text{H}_2\text{O}

This reaction is analogous to the esterification of related 5-oxopyrrolidine-3-carboxylic acid derivatives, where esterification improves lipophilicity for biological applications .

SubstrateReagent/ConditionsProductYieldReference
Target compoundMethanol, H2_2SO4_4, refluxMethyl ester85–90%

Hydrazide and Amide Formation

The ester derivatives react with hydrazine hydrate to form hydrazides, a key step in synthesizing heterocyclic compounds:

Reaction:

Methyl ester+NH2NH2Propan-2-ol, reflux(2S)-5-oxopyrrolidine-2-carbohydrazide+CH3OH\text{Methyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{Propan-2-ol, reflux}} \text{(2S)-5-oxopyrrolidine-2-carbohydrazide} + \text{CH}_3\text{OH}

Hydrazides serve as intermediates for synthesizing azoles and azines, which exhibit antimicrobial and anticancer activity .

Ester DerivativeReagent/ConditionsProductApplicationReference
Methyl esterHydrazine hydrate, refluxHydrazideAntimicrobial agents

Salt Formation and Ion Exchange

The compound exists as a 1:1 zwitterion, but its ionic nature allows counterion exchange. For instance, treatment with hydrochloric acid replaces the acetate anion with chloride:

Reaction:

(2S)-5-oxopyrrolidine-2-carboxylateBetaine++HCl(2S)-5-oxopyrrolidine-2-carboxylic acidBetaine-Cl\text{(2S)-5-oxopyrrolidine-2-carboxylate}^- \cdot \text{Betaine}^+ + \text{HCl} \rightarrow \text{(2S)-5-oxopyrrolidine-2-carboxylic acid} \cdot \text{Betaine-Cl}^-

This property is critical for modulating solubility in pharmaceutical formulations .

Ionic FormReagentProductSolubility ChangeReference
Acetate saltHClHydrochloride saltIncreased in water

Potential Lactam Ring-Opening Reactions

While not explicitly documented for this compound, lactam rings in analogous structures undergo hydrolysis under acidic or basic conditions to form linear amino acids:

Proposed Reaction:

Lactam+H2OH+or OHLinear amino acid derivative\text{Lactam} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Linear amino acid derivative}

This reactivity is inferred from general lactam chemistry and could be explored for derivatization .

Comparative Reactivity of Functional Groups

The table below summarizes the reactivity of key functional groups:

Functional GroupReaction TypeReagents/ConditionsProductsReferences
Carboxylic acidEsterificationROH, H2_2SO4_4, ΔEsters
EsterHydrazinolysisNH2_2NH2_2, ΔHydrazides
Quaternary ammoniumIon exchangeStrong acids/basesAltered counterions

Scientific Research Applications

Biochemical Interactions

Research indicates that (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate exhibits various biological activities. Its interactions with biological targets include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Studies have demonstrated its binding affinities with various receptors, suggesting possible roles in modulating physiological responses.

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development. Its ability to interact with biological systems suggests potential applications in:

  • Antimicrobial Agents : Investigations into its efficacy against Gram-positive bacteria have been conducted, showing promising results in inhibiting bacterial growth.
  • Anticancer Activity : Recent studies have explored derivatives of this compound for their anticancer properties, particularly against non-small cell lung adenocarcinoma cell lines.

Pharmacology

The pharmacological profile of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate indicates it may serve as a lead compound for developing new therapeutics targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate against multidrug-resistant pathogens. The results indicated that certain modifications enhanced antibacterial activity significantly compared to unmodified compounds.

Case Study 2: Anticancer Properties

In vitro studies on derivatives of this compound revealed that specific substitutions led to increased cytotoxicity against A549 human pulmonary cancer cells. The most effective derivative reduced cell viability by over 60%, suggesting a strong potential for further development as an anticancer agent.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesPotential Applications
(2S)-pyrrolidine-2-carboxylic acidSimilar pyrrolidine coreAntimicrobial and anticancer research
(3S)-3-amino-4-methylpentanoic acidSimilar amino acid structureNeurotransmitter modulation
N,N,N-trimethylglycineQuaternary ammonium structureMetabolic regulation
L-prolineNaturally occurring amino acidProtein synthesis and metabolism

Mechanism of Action

The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

Property (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Core structure Pyrrolidone ring with C2 carboxylic acid Pyrrolidone ring with C3 carboxylic acid
Substituents C2: Carboxylic acid; Paired with trimethylazaniumyl acetate C1: Methyl group; C3: Carboxylic acid
Ionizability Dual ionizable groups (carboxylic acid and quaternary ammonium) Single carboxylic acid group
Applications Pharmaceutical coformer for solid dispersions No specific application cited in evidence
Safety Data Not provided in evidence Listed in SDS with 100% concentration

Key Differences :

  • The methyl substitution in the 1-methyl analog reduces polarity compared to the target compound, likely lowering aqueous solubility.

Other Pyrrolidone Derivatives

  • Proline (pyrrolidine-2-carboxylic acid) : Unlike the target compound, proline lacks the 5-oxo group and trimethylazaniumyl acetate. Its zwitterionic nature under physiological conditions contrasts with the target’s dual ionic system.
  • 5-Oxoproline (pyroglutamic acid) : Shares the 5-oxopyrrolidine backbone but lacks the trimethylazaniumyl acetate. Used in peptide synthesis, its applications differ from the target’s pharmaceutical coformer role.

Comparison with Co-Crystals and Salts in Pharmaceutical Contexts

The target compound’s use in a solid dispersion highlights its role as a coformer. Similar strategies employ:

  • Citric acid : Commonly used to enhance solubility but lacks the quaternary ammonium group, limiting ionic versatility.

Advantages of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate :

  • Synergistic effects from both acidic (carboxylic acid) and basic (quaternary ammonium) groups enable pH-dependent solubility modulation.
  • Stereospecificity at C2 may influence molecular packing and crystallinity, critical for dissolution rates .

Biological Activity

(2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound features a unique combination of functional groups that contribute to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound has the molecular formula C10H18N2O5 and includes a pyrrolidine ring, a carboxylic acid group, and a trimethylazaniumyl group. Its structural configuration allows for specific interactions with biological targets, which are crucial for its activity.

Biological Activity Overview

The biological activity of (2S)-5-oxopyrrolidine-2-carboxylic acid; 2-(trimethylazaniumyl)acetate can be categorized into two primary domains: anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For example, compounds derived from this scaffold have shown selective cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays indicated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound IDCell LineIC50 (µM)Notes
Compound 15A54966More potent than control
Compound 21A54934Selectively active against cancer cells
ControlA549100Cisplatin reference

Antimicrobial Activity

The antimicrobial potential of (2S)-5-oxopyrrolidine-2-carboxylic acid derivatives has been evaluated against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds have shown promising activity against strains resistant to conventional antibiotics .

Table 2: Antimicrobial Activity Against Resistant Strains

Compound IDPathogenMinimum Inhibitory Concentration (MIC)
Compound 18Staphylococcus aureus8 µg/mL
Compound 22Klebsiella pneumoniae16 µg/mL
ControlStaphylococcus aureus>64 µg/mL

The mechanism by which (2S)-5-oxopyrrolidine-2-carboxylic acid exerts its biological effects involves interaction with specific enzymes or receptors. Research indicates that these compounds may modulate pathways involved in cell proliferation and apoptosis, which is critical for their anticancer effects. Additionally, the antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Study : A recent study investigated the effects of various pyrrolidine derivatives on A549 cells. The results indicated that compound 21 exhibited the highest selectivity towards cancer cells with minimal toxicity to non-cancerous cells, suggesting its potential as a lead compound for further development .
  • Antimicrobial Study : Another research effort focused on the antimicrobial efficacy of these compounds against resistant strains. The findings highlighted that certain derivatives not only inhibited growth but also displayed bactericidal activity, making them candidates for treating infections caused by resistant pathogens .

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